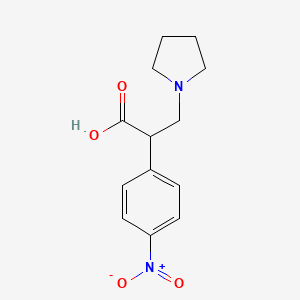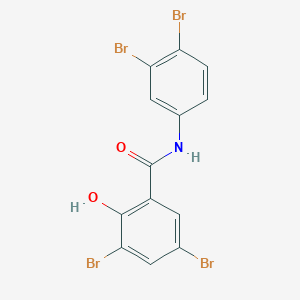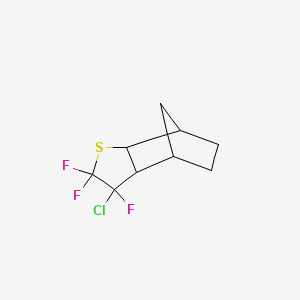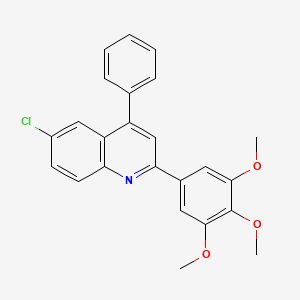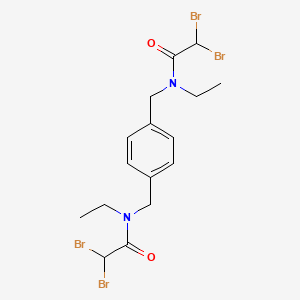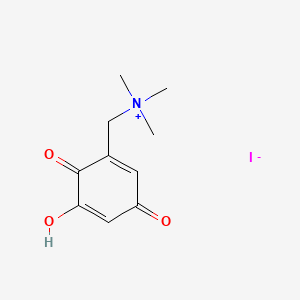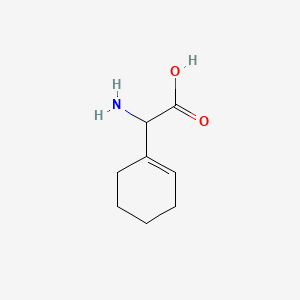
2-(Cyclohexen-1-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexen-1-yl)glycine: is an amino acid derivative characterized by the presence of a cyclohexenyl group attached to the glycine moiety. Its molecular formula is C8H13NO2 , and it has a molecular weight of 155.194 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: One common method involves the ammonolysis of chloroacetic acid. In this process, chloroacetic acid reacts with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide.
Industrial Production Methods: Industrial production methods for 2-(Cyclohexen-1-yl)glycine typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Cyclohexen-1-yl)glycine can undergo oxidation reactions, often using reagents like hydrogen peroxide or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexenyl derivatives.
Applications De Recherche Scientifique
2-(Cyclohexen-1-yl)glycine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Cyclohexen-1-yl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active compounds. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmission .
Comparaison Avec Des Composés Similaires
Cyclohexenone: A related compound with a similar cyclohexenyl structure but lacking the glycine moiety.
Cyclohexanol: A reduction product of cyclohexenone, also related in structure.
Mycosporine-like Amino Acids: These compounds share a cyclohexenone or cyclohexenimine ring structure and are known for their UV-absorbing properties.
Uniqueness: 2-(Cyclohexen-1-yl)glycine is unique due to its combination of a cyclohexenyl group with a glycine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
38147-79-4 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2-amino-2-(cyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7H,1-3,5,9H2,(H,10,11) |
Clé InChI |
AVTKZPFBQWAWKT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


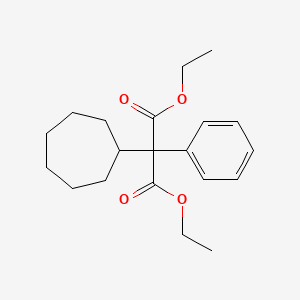
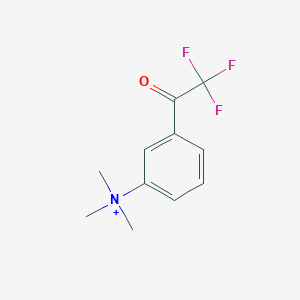
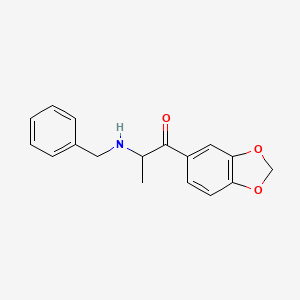
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

